1-Bromo-2-chloro-3-fluoro-4-methoxybenzene
Description
1-Bromo-2-chloro-3-fluoro-4-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Properties
IUPAC Name |
1-bromo-2-chloro-3-fluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJRNBQNNRONGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697197 | |
| Record name | 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909122-27-6 | |
| Record name | 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the sequential introduction of halogen atoms and a methoxy group onto the benzene ring. The general steps include:
Bromination: Introduction of bromine using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Chlorination: Introduction of chlorine using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Fluorination: Introduction of fluorine using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like Selectfluor.
Methoxylation: Introduction of the methoxy group using methanol (CH3OH) in the presence of a strong acid like sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, Cl, F) can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dehalogenated or hydroxylated products.
Scientific Research Applications
1-Bromo-2-chloro-3-fluoro-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The halogen atoms and methoxy group influence the compound’s reactivity and binding affinity to various biological targets. The pathways involved include:
Electrophilic Substitution: The compound can act as an electrophile, reacting with nucleophiles in biological systems.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
1-Bromo-2-chloro-3-fluoro-4-methoxybenzene can be compared with other halogenated benzene derivatives such as:
1-Bromo-2-chloro-4-fluorobenzene: Lacks the methoxy group, resulting in different reactivity and applications.
1-Bromo-3-chloro-4-fluorobenzene: Similar structure but different positional arrangement of halogen atoms, affecting its chemical properties.
1-Bromo-2-chloro-3-fluorobenzene: Lacks the methoxy group, leading to variations in its chemical behavior and uses.
Biological Activity
1-Bromo-2-chloro-3-fluoro-4-methoxybenzene, with the molecular formula C7H5BrClFO, is an aromatic compound that has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This compound features a halogenated benzene ring, which enhances its reactivity and interaction with biological systems.
Chemical Structure and Properties
The compound is characterized by the presence of bromine, chlorine, fluorine, and a methoxy group attached to the benzene ring. The molecular weight of this compound is approximately 239.47 g/mol. Its structure allows for multiple types of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution, making it a versatile building block in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C7H5BrClFO |
| Molecular Weight | 239.47 g/mol |
| Key Functional Groups | Br, Cl, F, -OCH3 |
The biological activity of this compound is largely attributed to its ability to participate in electrophilic aromatic substitution reactions. The halogen atoms can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds with potentially enhanced biological properties. Furthermore, the methoxy group can undergo oxidation or reduction reactions, influencing the compound's reactivity and interaction with biomolecules.
Biological Activity
Research indicates that halogenated compounds similar to this compound often exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of halogens typically increases lipophilicity and alters electronic properties, enhancing interactions with biological targets .
Anticancer Activity
A study highlighted the potential anticancer properties of halogenated benzene derivatives. These compounds were shown to inhibit cell proliferation in various cancer cell lines. For instance, related compounds have demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range against human cancer cell lines . Although specific data on this compound is limited, its structural similarities suggest it may possess comparable activities.
Enzyme Inhibition
The compound has been investigated for its role in enzyme inhibition. The unique arrangement of halogens and the methoxy group allows for specific interactions with enzyme active sites. This characteristic is critical in drug development where selective inhibition of enzymes can lead to therapeutic benefits .
Case Studies
- Antitumor Activity : A comparative study on similar halogenated compounds revealed that those with multiple halogen substituents exhibited enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through caspase activation pathways .
- Enzyme Interaction : Research focusing on enzyme binding showed that halogenated derivatives could effectively inhibit target enzymes involved in cancer metabolism, thereby reducing tumor growth rates in vitro .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
